molecular formula C18H19ClN2 B13805817 3,4-Dihydro-7-chloro-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine CAS No. 83658-15-5

3,4-Dihydro-7-chloro-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine

Cat. No.: B13805817
CAS No.: 83658-15-5
M. Wt: 298.8 g/mol
InChI Key: MHUJXSHQRUTFKD-UHFFFAOYSA-N
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Description

3,4-Dihydro-7-chloro-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-7-chloro-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired isoquinoline structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-7-chloro-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce various reduced isoquinoline compounds.

Scientific Research Applications

3,4-Dihydro-7-chloro-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-7-chloro-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with similar aromatic properties.

    Isoquinoline: The parent compound of the isoquinoline class.

    Phenylisoquinoline: Another derivative with a phenyl group attached to the isoquinoline structure.

Uniqueness

3,4-Dihydro-7-chloro-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

83658-15-5

Molecular Formula

C18H19ClN2

Molecular Weight

298.8 g/mol

IUPAC Name

1-(7-chloro-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C18H19ClN2/c1-21(2)12-16-10-14-8-9-15(19)11-17(14)18(20-16)13-6-4-3-5-7-13/h3-9,11,16H,10,12H2,1-2H3

InChI Key

MHUJXSHQRUTFKD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

Origin of Product

United States

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